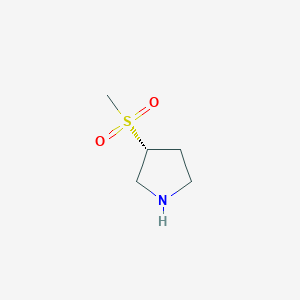

(R)-3-(Methylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

(3R)-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEGFNRUBBVHJT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426592 | |

| Record name | (R)-3-(METHYLSULFONYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234576-84-1 | |

| Record name | (3R)-3-(Methylsulfonyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234576-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-(METHYLSULFONYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-(Methylsulfonyl)pyrrolidine chemical properties and reactivity

An In-depth Technical Guide on (R)-3-(Methylsulfonyl)pyrrolidine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a chiral center and a sulfonyl group, make it a valuable component in the design and synthesis of novel bioactive molecules.[1][] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications in drug discovery.

Core Chemical Properties

This compound is typically a colorless to yellow, oily liquid.[1][3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1234576-84-1 | [1] |

| Molecular Formula | C₅H₁₁NO₂S | [1][][3] |

| Molecular Weight | 149.21 g/mol | [1][][3] |

| Boiling Point | 326.9 ± 31.0 °C (Predicted) | [1][3] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 8.51 ± 0.10 (Predicted) | [3][4] |

| LogP | -1.55 | [1] |

| Flash Point | 151.5 ± 24.8 °C | [1] |

| Refractive Index | 1.500 | [1] |

| Storage Temperature | Room Temperature, Sealed in dry, Inert atmosphere | [3][5] |

Reactivity and Synthetic Utility

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space.[6][7] The presence of the methylsulfonyl group enhances the polarity of the molecule.

This compound serves as a versatile building block in organic synthesis.[1] The secondary amine of the pyrrolidine ring is a key reactive site, acting as a nucleophile. It can participate in various reactions to introduce the chiral pyrrolidine motif into larger, more complex molecules. The sulfonyl group is generally stable and contributes to the molecule's overall properties, such as solubility and hydrogen bonding capacity.

The compound is often used in its hydrochloride salt form, this compound hydrochloride (CAS No: 1392745-31-1), which is a solid and may be easier to handle and store.[5][8]

General Reactivity Profile:

-

N-Alkylation/N-Arylation: The secondary amine can be readily alkylated or arylated to form substituted pyrrolidines.

-

Amide Coupling: It can react with carboxylic acids or their derivatives to form amides.

-

Stability: The compound is stable under normal storage conditions.[9] However, like many amines, it should be stored away from strong oxidizing agents and acids.[9]

Synthetic Pathway Overview

A common method for synthesizing pyrrolidine derivatives involves starting from chiral precursors like hydroxyproline.[10][11] A plausible synthetic route to this compound involves the mesylation of (R)-3-hydroxypyrrolidine.

Caption: Plausible synthesis of this compound.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a cornerstone in modern drug discovery, found in numerous therapeutic agents for cancer, infectious diseases, and central nervous system disorders.[6][7][10] Incorporating this motif can significantly enhance a drug's potency, selectivity, aqueous solubility, and overall pharmacokinetic profile.[7][12]

This compound is utilized in:

-

Ligand Optimization: Modifying lead compounds to improve binding affinity and selectivity.[]

-

Scaffold Design: Creating novel molecular frameworks with desirable biological activities.[]

-

Heterocycle Tuning: Adjusting the physicochemical properties of heterocyclic drug candidates.[]

The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological profiles due to their specific interactions with enantioselective protein targets.[6][13]

Experimental Workflow in Drug Discovery

The use of this compound as a building block in a typical drug discovery workflow is outlined below.

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols

While specific, detailed protocols for reactions involving this compound are proprietary to the research entities using them, a general procedure for N-alkylation is provided below as an illustrative example.

General Protocol for N-Alkylation:

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).

-

Addition of Base: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.2-1.5 eq.) to the solution and stir.

-

Addition of Electrophile: Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.1 eq.) to the reaction mixture at room temperature or 0 °C.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography to yield the desired N-alkylated product.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area.[9][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid breathing vapors or mists.[15] Wash hands and skin thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[9][14] Use non-sparking tools and take precautionary measures against static discharge.[9]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[5][9] It is recommended to store under an inert atmosphere.[3]

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][14]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. guidechem.com [guidechem.com]

- 3. 3-(METHANESULFONYL)PYRROLIDINE | 433980-62-2 [chemicalbook.com]

- 4. 3-(METHANESULFONYL)PYRROLIDINE CAS#: 433980-62-2 [chemicalbook.com]

- 5. This compound hydrochloride CAS#: 1392745-31-1 [chemicalbook.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. iris.unipa.it [iris.unipa.it]

- 14. tcichemicals.com [tcichemicals.com]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis and Purification of (R)-3-(Methylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (R)-3-(Methylsulfonyl)pyrrolidine, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a viable synthetic pathway, detailed experimental protocols, and methods for purification and characterization.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediates.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| (R)-3-Hydroxypyrrolidine | C₄H₉NO | 87.12 | Colorless to light yellow liquid | 100243-39-8 |

| (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | C₉H₁₇NO₃ | 187.24 | White to off-white solid | 109431-87-0 |

| (R)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₅S | 265.33 | Not specified | 290328-56-2 |

| This compound | C₅H₁₁NO₂S | 149.21 | Colorless liquid | 1234576-84-1 |

| This compound Hydrochloride | C₅H₁₂ClNO₂S | 185.67 | White to light yellow powder | 1392745-31-1 |

Table 2: Summary of a Typical Three-Step Synthesis of this compound

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | N-Boc Protection | (R)-3-Hydroxypyrrolidine, Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | >95 |

| 2 | Mesylation | (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, Methanesulfonyl chloride, Triethylamine | Dichloromethane | 80-90 |

| 3 | Deprotection | (R)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Trifluoroacetic acid in Dichloromethane or 4M HCl in Dioxane | >90 |

Experimental Protocols

The synthesis of this compound can be effectively achieved through a three-step process starting from the commercially available (R)-3-hydroxypyrrolidine.

Step 1: Synthesis of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc Protection)

Procedure:

-

To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM, 10 volumes) in a round-bottom flask, add triethylamine (1.2 eq.) at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM (2 volumes) to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a white to off-white solid.

Step 2: Synthesis of (R)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (Mesylation)

Procedure:

-

Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DCM (10 volumes) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.5 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with cold water.

-

Separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound (Deprotection)

Procedure:

-

Dissolve the crude (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq.) in DCM (5 volumes).

-

Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a strong base (e.g., 50% NaOH solution), keeping the mixture cool in an ice bath.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Purification via Hydrochloride Salt Formation

-

Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of 4M HCl in dioxane or ethereal HCl until the precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Mandatory Visualization

Synthesis Pathway of this compound

Physical properties of (R)-3-(Methylsulfonyl)pyrrolidine (boiling point, density)

This guide provides a summary of the available physical property data for (R)-3-(Methylsulfonyl)pyrrolidine, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. The following sections detail the predicted boiling point and density of this molecule.

Predicted Physical Properties

The physical properties of this compound have been estimated through computational methods. It is important to note that these are predicted values and may differ from experimentally determined figures.

| Physical Property | Predicted Value |

| Boiling Point | 326.9 ± 31.0 °C[1][2][3][4] |

| Density | 1.23 ± 0.1 g/cm³[1][2][3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of this compound are not available in the public domain at the time of this report. The values presented are based on predictive models.

Logical Relationship of Available Data

The following diagram illustrates the current state of data availability for the physical properties of this compound.

References

(R)-3-(Methylsulfonyl)pyrrolidine CAS number 1234576-84-1

An In-depth Technical Guide to (R)-3-(Methylsulfonyl)pyrrolidine

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis.

Introduction

This compound, with CAS number 1234576-84-1, is a heterocyclic organic compound. It features a saturated five-membered nitrogen-containing pyrrolidine ring, a chiral center at the 3-position, and a methylsulfonyl group. This combination of a chiral scaffold and a polar, hydrogen-bond accepting sulfonyl group makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyrrolidine ring is a prevalent scaffold in numerous natural products and approved drugs, and the sulfonyl group is known to enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties of drug candidates.[2][3]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. Much of the publicly available data is predicted, and spectral information is often for the racemic mixture or closely related salts.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1234576-84-1 |

| Molecular Formula | C5H11NO2S |

| Molecular Weight | 149.21 g/mol |

| Synonyms | (3R)-3-(Methylsulfonyl)pyrrolidine, (R)-3-methanesulfonylpyrrolidine |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 326.9 ± 31.0 °C | Predicted[1] |

| Density | 1.23 ± 0.1 g/cm³ | Predicted[1] |

| Flash Point | 151.5 ± 24.8 °C | Predicted[1] |

| pKa | 8.51 ± 0.10 | Predicted |

| Refractive Index | 1.500 | Predicted[1] |

Spectroscopic Data

-

¹H NMR: Data is available for the racemic mixture and the hydrochloride salt of the (S)-enantiomer.[4][5]

-

¹³C NMR: Data is available for the racemic mixture.[4]

-

Mass Spectrometry: MS data is available for the racemic mixture.[4]

Synthesis and Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not widely published. However, based on analogous syntheses of similar compounds, a plausible and representative protocol can be proposed.[6] This multi-step synthesis typically starts from a commercially available chiral precursor, such as (R)-3-hydroxypyrrolidine.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of the starting material is protected to prevent side reactions in the subsequent step. A common protecting group is the tert-butoxycarbonyl (Boc) group.

-

Sulfonylation of the Hydroxyl Group: The hydroxyl group is converted to the methylsulfonyl group. This is the key step in introducing the desired functionality.

-

Deprotection of the Pyrrolidine Nitrogen: The protecting group is removed to yield the final product.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

-

To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-3-hydroxypyrrolidine, which can be used in the next step without further purification.

Step 2: Sulfonylation of N-Boc-(R)-3-hydroxypyrrolidine

-

Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.) and a base such as triethylamine or pyridine (1.2-1.5 eq.) in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride (MsCl) (1.1-1.3 eq.) dropwise, maintaining the temperature at 0 °C.[6]

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-(R)-3-(methylsulfonyl)pyrrolidine.

Step 3: Deprotection of N-Boc-(R)-3-(methylsulfonyl)pyrrolidine

-

Dissolve N-Boc-(R)-3-(methylsulfonyl)pyrrolidine (1.0 eq.) in a solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is formed, neutralize it with a base (e.g., NaOH solution) and extract the free amine with an organic solvent.

-

Dry the organic extracts, filter, and concentrate to obtain this compound. Further purification can be achieved by distillation under reduced pressure.

Caption: A general workflow for the synthesis, purification, and analysis.

Applications in Drug Development

This compound is a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its utility stems from the desirable properties of both the pyrrolidine ring and the methylsulfonyl group.

The sulfonyl group is a key functional group in medicinal chemistry.[2][7] It is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets like enzymes and receptors.[8] Furthermore, the introduction of a sulfonyl group can improve a molecule's metabolic stability, thereby prolonging its duration of action, and can enhance its pharmacokinetic properties.[3]

The pyrrolidine scaffold provides a three-dimensional framework that can be functionalized to explore chemical space and optimize ligand-target interactions.[9] Chiral pyrrolidines, such as the (R)-enantiomer of 3-(methylsulfonyl)pyrrolidine, are particularly important for developing stereospecific drugs that can differentiate between enantioselective biological targets.

This compound can be used in:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment to screen against biological targets. Hits can then be elaborated into more potent lead compounds.

-

Lead Optimization: It can be incorporated into existing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The methylsulfonyl group can be used to replace other functional groups to fine-tune the properties of a molecule.

-

Scaffold Hopping: The sulfonyl-pyrrolidine core can be used as a novel scaffold to design new classes of compounds that interact with a known biological target.

Caption: Logical flow of using the compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, the following safety information is based on data for structurally related compounds such as pyrrolidine and N-methyl-2-pyrrolidone.[10][11][12][13][14] It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.

Hazard Identification

-

Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.[10] May cause serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[10]

-

Flammability: May be a combustible liquid.[12]

-

Reproductive Toxicity: Some related pyrrolidine derivatives are known to have potential reproductive toxicity.[10][12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge if working outside of a fume hood or if vapors are likely to be generated.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mist.[14] Handle in accordance with good industrial hygiene and safety practices.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store away from heat, sparks, and open flames.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

References

- 1. Page loading... [guidechem.com]

- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(METHANESULFONYL)PYRROLIDINE(433980-62-2) 1H NMR [m.chemicalbook.com]

- 5. (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride(1407997-84-5) 1H NMR spectrum [chemicalbook.com]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. louisville.edu [louisville.edu]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-3-(Methylsulfonyl)pyrrolidine

Executive Summary: This document provides a comprehensive technical overview of (R)-3-(Methylsulfonyl)pyrrolidine, a chiral heterocyclic compound of significant interest in the pharmaceutical and agrochemical sectors. It serves as a crucial building block in the synthesis of complex molecules, where its specific stereochemistry and the properties of the methylsulfonyl group are paramount. This guide details its molecular structure, stereochemical configuration, physicochemical properties, and key analytical characterization methods. Furthermore, it presents a plausible synthetic pathway and highlights its applications in drug discovery and development for an audience of researchers, scientists, and professionals in the field.

Introduction

This compound is a substituted pyrrolidine derivative characterized by a methylsulfonyl group at the third position of the heterocyclic ring. The "(R)" designation specifies the absolute stereochemistry at the chiral carbon C3. As a chiral building block, it is widely utilized in organic synthesis, particularly in the construction of novel pharmaceutical agents.[1] The incorporation of the polar, metabolically stable methylsulfonyl group, which can act as a hydrogen bond acceptor, makes this moiety valuable for modulating the physicochemical properties and biological activity of lead compounds in medicinal chemistry.[] This guide aims to consolidate the key technical information regarding its structure, properties, and synthesis to support its application in research and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) with a methylsulfonyl (-SO₂CH₃) substituent. The presence of this sulfone group and the secondary amine within the ring defines its chemical reactivity and physical properties.

References

The Pyrrolidine Scaffold: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including its three-dimensional nature and the capacity for stereochemical diversity, have established it as a cornerstone in the design and development of a vast array of biologically active compounds.[1][4][5] This technical guide provides a comprehensive overview of the discovery, history, and diverse applications of substituted pyrrolidines, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and synthetic workflows.

A Historical Perspective: From Natural Alkaloids to Modern Pharmaceuticals

The story of substituted pyrrolidines is deeply intertwined with the study of natural products. The pyrrolidine ring is a core component of numerous alkaloids found in plants and microorganisms, such as nicotine and hygrine.[4][6] The recognition of the potent biological activities of these natural compounds spurred the interest of chemists and pharmacologists in the pyrrolidine scaffold.

While the formal discovery of the parent pyrrolidine ring is a foundational aspect of organic chemistry, its prominence in medicinal chemistry began with the exploration of natural alkaloids. For instance, pyrrolizidine alkaloids, known for centuries through their presence in traditional herbal remedies, were first isolated and structurally characterized in the 19th century.[7] However, their significant toxicity, particularly hepatotoxicity, also became apparent during this period, highlighting the critical role of substitution in modulating biological activity.[7][8][9][10]

The modern era of pyrrolidine-based drug discovery began in the mid-20th century. A significant milestone was the development of the angiotensin-converting enzyme (ACE) inhibitors. Captopril, approved in 1980, was a groundbreaking antihypertensive drug that featured a proline (a carboxylic acid-substituted pyrrolidine) moiety.[11] This success story solidified the status of the pyrrolidine ring as a valuable pharmacophore and catalyzed extensive research into synthetic substituted pyrrolidines. Subsequently, a multitude of pyrrolidine-containing drugs have been developed, targeting a wide range of diseases. As of recent years, over 60 FDA-approved drugs contain the pyrrolidine scaffold.[12]

The Versatility of the Pyrrolidine Scaffold in Drug Design

The enduring appeal of the pyrrolidine ring in drug discovery stems from several key advantages:

-

Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space compared to flat aromatic systems. This "pseudorotation" contributes to enhanced binding affinity and selectivity for biological targets.[4]

-

Stereochemical Diversity: The presence of multiple stereocenters in substituted pyrrolidines allows for the creation of a wide range of stereoisomers. This is crucial as different enantiomers and diastereomers of a drug can exhibit vastly different pharmacological activities and safety profiles.[4][5]

-

Modulation of Physicochemical Properties: The pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, influencing the compound's solubility and interactions with target proteins.[11][13] Substitutions on the ring can be used to fine-tune lipophilicity and other pharmacokinetic properties.

-

Synthetic Tractability: A rich and diverse portfolio of synthetic methods has been developed for the construction and functionalization of the pyrrolidine ring, enabling the creation of vast libraries of analogues for structure-activity relationship (SAR) studies.[4][14][15]

Biological Activities of Substituted Pyrrolidines

Substituted pyrrolidines have demonstrated a remarkable breadth of pharmacological activities, leading to their use in treating a wide array of conditions.[2][3][16]

Anticancer Activity

Numerous pyrrolidine derivatives have been investigated for their potential as anticancer agents.[1] For example, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for the treatment of breast cancer.[4] Pyrazoline-substituted pyrrolidine-2,5-diones have shown nanomolar activity against MCF7 breast cancer cells.[4]

Anticonvulsant Activity

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore for anticonvulsant drugs.[4] Levetiracetam is a prominent example of a pyrrolidine anticonvulsant used in the treatment of epilepsy.[17] Research continues in this area with the synthesis of novel 1,3-disubstituted pyrrolidine-2,5-diones.[4]

Antidiabetic Activity

Several inhibitors of dipeptidyl peptidase-IV (DPP-4), an important target for the treatment of type 2 diabetes, incorporate a pyrrolidine moiety.[11] Vildagliptin and Saxagliptin are notable examples of such drugs.[11]

Antimicrobial and Antiviral Activity

Pyrrolidine derivatives have also shown promise as antibacterial, antifungal, and antiviral agents.[1][2][16] For instance, some pyrrolidine-thiazole derivatives have demonstrated significant antibacterial activity against various strains.[16] In the antiviral domain, pyrrolidine-containing compounds have been developed as inhibitors of viral enzymes, such as the NS5A protein of the Hepatitis C virus.[18]

Quantitative Data on Biological Activities

The following tables summarize key quantitative data for various substituted pyrrolidines, illustrating their potency against different biological targets.

Table 1: Anticancer Activity of Substituted Pyrrolidines

| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazoline-substituted pyrrolidine-2,5-diones | MCF7 | 0.42 - 0.78 | [4] |

| Pyrazoline-substituted pyrrolidine-2,5-diones | HT29 | 0.39 - 0.92 | [4] |

| Spirooxindole pyrrolidine derivatives | E. coli | - | [16] |

| Spirooxindole pyrrolidine derivatives | S. aureus | - | [16] |

Table 2: Enzyme Inhibition by Substituted Pyrrolidines

| Compound | Target Enzyme | IC50 (nM) | Reference |

| (S)-pyrrolidines (e.g., 51a) | CXCR4 Receptor | 79 | [4][16] |

| Pyrrolidine sulfonamides (e.g., 23t) | - | 1 | [4] |

| Pyrrolidine sulfonamide derivatives (e.g., 23d) | DPP-IV | 11,320 | [2][16] |

Table 3: Anticonvulsant Activity of Pyrrolidine-2,5-diones

| Compound | Test | ED50 (mg/kg) | Reference |

| Pyrrolidine-2,5-dione-acetamide (69k) | MES | 80.38 | [4] |

| Pyrrolidine-2,5-dione-acetamide (69k) | 6 Hz | 108.80 | [4] |

Key Experimental Protocols

The synthesis and characterization of substituted pyrrolidines rely on a variety of robust experimental methodologies.

Synthesis via 1,3-Dipolar Cycloaddition

This powerful reaction is a cornerstone for the stereocontrolled synthesis of highly functionalized pyrrolidines.[6][15] It involves the reaction of an azomethine ylide with a dipolarophile.

General Procedure:

-

Generation of the Azomethine Ylide: The azomethine ylide is typically generated in situ from an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine precursor in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[4]

-

Cycloaddition: The generated ylide reacts with a dipolarophile, such as methyl acrylate, to form the pyrrolidine ring.[4]

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Asymmetric Aza-Michael Addition

This method is highly effective for the synthesis of chiral pyrrolidines and is often a key step in cascade reactions.[15]

General Procedure:

-

Reaction Setup: An α,β-unsaturated carbonyl compound and an amine are dissolved in a suitable solvent.

-

Catalysis: A chiral organocatalyst, such as a squaramide, is added to facilitate the enantioselective addition of the amine to the Michael acceptor.

-

Intramolecular Cyclization: The resulting intermediate undergoes a subsequent intramolecular cyclization to form the pyrrolidine ring.

-

Purification: The final product is isolated and purified by chromatography.

Chiral Separation of Pyrrolidine Enantiomers

The separation of enantiomers is critical for evaluating the biological activity of individual stereoisomers.[19]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method

-

Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H) is commonly used.[19]

-

Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid is a typical mobile phase.[19]

-

Detection: The separated enantiomers are detected using a UV detector.

Method 2: Diastereomeric Salt Crystallization

-

Salt Formation: The racemic pyrrolidine derivative is reacted with a chiral resolving agent, such as (R)-(-)-mandelic acid, in a suitable solvent like ethanol to form diastereomeric salts.[19]

-

Crystallization: The less soluble diastereomeric salt is allowed to crystallize from the solution.

-

Isolation and Liberation: The crystals are collected by filtration, and the enantiomerically enriched pyrrolidine is recovered by treating the salt with a base.[19]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the study of substituted pyrrolidines is essential for a deeper understanding.

Caption: A generalized workflow for the synthesis and biological evaluation of substituted pyrrolidines.

Caption: A simplified diagram of the Toll-like receptor (TLR) signaling pathway and its inhibition by a substituted pyrrolidine.[20]

Future Directions

The exploration of substituted pyrrolidines in drug discovery is an ever-evolving field. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will continue to be a priority. This includes the use of novel catalysts and flow chemistry techniques.

-

Exploring New Biological Targets: As our understanding of disease biology grows, new molecular targets will be identified, providing fresh opportunities for the design of novel pyrrolidine-based therapeutics.

-

Multitargeted Ligands: The design of single molecules that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The pyrrolidine scaffold is well-suited for the development of such multitargeted ligands.

-

Bioisosteric Replacements: The use of the pyrrolidine ring as a bioisostere for other cyclic systems will continue to be a valuable tool in lead optimization.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 7. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 8. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 17. drugs.com [drugs.com]

- 18. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methylsulfonyl Group in Heterocyclic Chemistry: A Technical Guide to Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl (-SO₂CH₃) group is a powerful and versatile functional group in the realm of heterocyclic chemistry, profoundly influencing the reactivity of the ring systems to which it is attached. Its strong electron-withdrawing nature activates heterocyclic rings towards a variety of chemical transformations, making it a valuable moiety in the synthesis of complex molecules, particularly in the field of drug discovery and development. This technical guide provides an in-depth exploration of the fundamental reactivity of the methylsulfonyl group in heterocycles, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Electron-Withdrawing Nature and Activation of Heterocyclic Rings

The sulfur atom in the methylsulfonyl group is in a high oxidation state (+6), and the two oxygen atoms are highly electronegative. This combination results in a potent electron-withdrawing effect, both through induction and resonance. This effect significantly reduces the electron density of the heterocyclic ring, rendering it more electrophilic.[1][2][3] This activation is particularly pronounced for nucleophilic aromatic substitution (SNAr) reactions, where the methylsulfonyl group can act as an excellent leaving group or as a powerful activating group for other leaving groups on the ring.[4][5][6]

The electron-withdrawing properties of the methylsulfonyl group can be quantified and compared to other common substituents. For instance, kinetic studies on the reaction of substituted pyridazines with methoxide ion have shown that a methylsulfonyl-substituted pyridazine is approximately 90 times more reactive than its chloro-substituted counterpart, highlighting the superior activating and leaving group ability of the methylsulfonyl moiety.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity imparted by the methylsulfonyl group on a heterocyclic ring is its ability to facilitate nucleophilic aromatic substitution. The strong electron-withdrawing nature of the -SO₂CH₃ group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and accelerating the substitution process.[4][5]

Methylsulfonyl Group as a Leaving Group

The methylsulfonyl group itself can be displaced by a variety of nucleophiles. This displacement is often efficient and occurs under relatively mild conditions.

Table 1: Nucleophilic Aromatic Substitution with the Methylsulfonyl Group as a Leaving Group

| Heterocycle | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(Methylsulfonyl)pyrimidine | Aniline | PEG-400 | 120 | 0.08 | >95 | [7] |

| 2-(Methylsulfonyl)pyrimidine | Benzylamine | PEG-400 | 120 | 0.08 | >95 | [7] |

| 2-(Methylsulfonyl)pyridine | Piperidine | Methanol | 25 | - | - | [3] |

Methylsulfonyl Group as an Activating Group

Even when not the leaving group itself, the presence of a methylsulfonyl group on a heterocyclic ring dramatically activates other leaving groups (such as halogens) towards SNAr. The activating effect is most pronounced when the methylsulfonyl group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer intermediate.

Table 2: Nucleophilic Aromatic Substitution Activated by a Methylsulfonyl Group

| Substrate | Leaving Group | Nucleophile | Product | Yield (%) | Reference |

| 5-Bromo-2-(methylsulfonyl)pyridine | Br | Phenylboronic acid | 5-Phenyl-2-(methylsulfonyl)pyridine | - | [8] |

| 4-Chloro-3-nitropyridine | Cl | Morpholine | 4-Morpholino-3-nitropyridine | - | [9] |

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution of 2-(Methylsulfonyl)pyrimidine with Aniline

Materials:

-

2-(Methylsulfonyl)pyrimidine

-

Aniline

-

Polyethylene glycol (PEG-400)

-

Dichloromethane (DCM)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure: [7]

-

In a round-bottom flask, combine 2-(methylsulfonyl)pyrimidine (1.0 eq) and aniline (2.0 eq) in PEG-400 (approximately 0.1-0.2 M concentration of the pyrimidine).

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add dichloromethane (DCM) and water to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Metal-Catalyzed Cross-Coupling Reactions

Methylsulfonyl-substituted heterocycles can also participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. In these reactions, the methylsulfonyl group typically acts as a strongly deactivating group, making the oxidative addition step more challenging. Therefore, these reactions are more commonly performed on halo-substituted heterocycles that also bear a methylsulfonyl group, where the halogen acts as the leaving group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While the methylsulfonyl group is deactivating, successful couplings can be achieved with appropriate catalytic systems and reaction conditions.

Table 3: Suzuki-Miyaura Coupling of Methylsulfonyl-Substituted Heterocycles

| Heterocyclic Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to good | [8] |

| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | - | [10] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid

Materials: [8]

-

5-Bromo-2-methylpyridin-3-amine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure: [8]

-

To a Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), phenylboronic acid (1.17 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add potassium phosphate (2.32 eq) and water.

-

Heat the reaction mixture to 85-95 °C and stir for over 15 hours.

-

After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

-

Perform an aqueous work-up, dry the organic layer, and concentrate to obtain the crude product.

-

Purify the product by column chromatography.

Heck Reaction

The Heck reaction allows for the formation of C-C bonds between an unsaturated halide and an alkene. Similar to the Suzuki coupling, the presence of a methylsulfonyl group can influence the reactivity.

Table 4: Heck Reaction of Methylsulfonyl-Substituted Heterocycles

| Heterocyclic Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

| 3-Iodoindazole | Methyl acrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 23-54 | [11] |

| Iodobenzene | Ethyl acrylate | Pd/C | Et₃N | Acetonitrile | - | [12] |

Reduction of the Methylsulfonyl Group

The methylsulfonyl group can be reduced to the corresponding methylsulfinyl or methylthio group. These transformations can be useful for modulating the electronic properties and biological activity of the heterocyclic compound. The reduction of a sulfone to a sulfoxide is a challenging transformation that often requires specific reagents to avoid over-reduction to the sulfide.

A common method for the reduction of a related pyridine-methylsulfinyl N-oxide to the corresponding pyridine-methylsulfinyl involves the use of a ruthenium catalyst.[13] While a direct protocol for the reduction of a methylsulfonyl group on a simple heterocycle was not found in the initial searches, this suggests that metal-catalyzed reductions could be a viable approach.

Role in Drug Design and Signaling Pathways

The methylsulfonyl group is a key pharmacophore in a number of approved drugs due to its ability to form hydrogen bonds, its metabolic stability, and its impact on the physicochemical properties of the molecule.[14][15]

Lapatinib: A Dual Tyrosine Kinase Inhibitor

Lapatinib is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of breast cancer.[16][17][18][19] The methylsulfonyl group in lapatinib plays a crucial role in its binding to the ATP-binding pocket of the kinases, contributing to its potency and selectivity.[6]

References

- 1. cibtech.org [cibtech.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Process for the preparation of pyridine-methylsulfinyl compounds - Eureka | Patsnap [eureka.patsnap.com]

- 14. drugs.com [drugs.com]

- 15. researchgate.net [researchgate.net]

- 16. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

A Technical Guide to the Stability and Storage of (R)-3-(Methylsulfonyl)pyrrolidine

Disclaimer: Detailed, quantitative stability data for (R)-3-(Methylsulfonyl)pyrrolidine is not extensively available in the public domain. Such data is typically proprietary to the manufacturer. This guide provides a framework for determining the stability and optimal storage conditions based on available information for analogous compounds and established industry guidelines for pharmaceutical intermediates.

Introduction

This compound is a chiral organic compound featuring a pyrrolidine ring and a methylsulfonyl group.[1][2] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Understanding the chemical stability and appropriate storage conditions of this intermediate is critical for ensuring its purity, preventing degradation, and maintaining its reactivity for downstream applications. This document outlines the key stability considerations and provides standardized protocols for assessing the compound's shelf-life.

Chemical Stability Profile

The stability of a chemical compound is its ability to resist chemical change or decomposition under various environmental conditions. For a sulfonyl-containing pyrrolidine derivative, the primary areas of concern are hydrolysis, oxidation, photostability, and thermal stability.

General Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature). However, specific sensitivities may exist.

Potential Sensitivities:

-

Moisture: Some pyrrolidine-based compounds are moisture-sensitive.

-

Air: Pyrrolidine itself can absorb carbon dioxide from the air. While the methylsulfonyl group alters the molecule's properties, sensitivity to air should be considered.

-

Light: Light exposure can be a degradation factor for many organic molecules.[3]

Recommended Storage and Handling

Based on safety data for analogous compounds and general best practices, the following storage and handling procedures are recommended.

| Parameter | Recommendation | Rationale and References |

| Temperature | Room Temperature. | Recommended for the hydrochloride salt form.[4] General guidance suggests ambient temperature is sufficient for chemical stability. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Recommended for moisture-sensitive compounds and to prevent potential reactions with air/CO2. |

| Container | Tightly closed, clearly labeled container. | Prevents contamination and exposure to moisture and air.[5] |

| Location | Store in a dry, cool, well-ventilated area. | Standard practice for chemical storage to prevent degradation from heat and humidity.[5] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | These substances can react with and degrade pyrrolidine derivatives.[5] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors. Grounding of equipment is recommended to prevent static discharge.[5] | Standard safety precautions to protect personnel and prevent ignition. |

Experimental Protocols for Stability Assessment

To definitively determine the stability profile and shelf-life of this compound, a series of forced degradation and long-term stability studies should be conducted. These studies are essential for identifying potential degradation products and establishing appropriate storage conditions.[6][7][8]

4.1 Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, providing insight into potential degradation pathways.[6][7][9] An industry-accepted target is to achieve 5-20% degradation of the active substance.[9]

Methodology: A stock solution of this compound is prepared. Aliquots are subjected to the following conditions, with samples taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) for analysis by a stability-indicating method like HPLC or LC-MS.

| Stress Condition | Protocol |

| Acid Hydrolysis | Treat sample with 0.1 M to 1 M HCl at room temperature. If no degradation occurs, heat to 50-70°C.[7][10] Neutralize with base before analysis. |

| Base Hydrolysis | Treat sample with 0.1 M to 1 M NaOH at room temperature. If no degradation occurs, heat to 50-70°C.[7][10] Neutralize with acid before analysis. |

| Oxidation | Treat sample with 3-30% hydrogen peroxide (H₂O₂) at room temperature. |

| Thermal | Expose solid sample and solution to dry heat (e.g., 60-80°C). |

| Photostability | Expose solid sample and solution to a light source providing combined UV and visible light, as per ICH Q1B guidelines. |

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; graph [splines=ortho, nodesep=0.5, ranksep=1];

} end

4.2 Long-Term Stability Testing

Long-term studies evaluate the compound's stability under recommended storage conditions over an extended period to establish a re-test period or shelf life.[11] These studies are governed by guidelines from the International Council for Harmonisation (ICH).[12][13]

Methodology:

-

Batch Selection: Use at least three representative batches of this compound.[11][12]

-

Storage Conditions: Store samples in containers that simulate the proposed commercial packaging under long-term and accelerated conditions.

-

Testing Frequency: For long-term studies, testing should typically occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11][14] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[11][14]

| Study Type | Storage Condition | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To establish the re-test period under normal storage conditions. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To accelerate chemical degradation and physical changes, supporting the proposed shelf life.[12] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Performed only if a "significant change" occurs during accelerated testing.[11][14] |

Conclusion

While this compound is generally stable under ambient conditions, a comprehensive stability program is necessary to fully characterize its profile. The recommended storage is at room temperature, under an inert atmosphere, in a tightly sealed container, and away from incompatible materials. The experimental workflows provided herein offer a standardized approach for researchers and drug development professionals to generate the specific data required to ensure the long-term quality and integrity of this valuable chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1234576-84-1 [chemicalbook.com]

- 3. louisville.edu [louisville.edu]

- 4. This compound hydrochloride CAS#: 1392745-31-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. humiditycontrol.com [humiditycontrol.com]

- 13. ICH Official web site : ICH [ich.org]

- 14. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Thermochemical Landscape of Sulfonylated Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical data associated with sulfonylated pyrrolidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. Due to the relative scarcity of experimental thermochemical data for these specific molecules, this guide emphasizes computational methodologies for determining key thermodynamic parameters. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the design, synthesis, and analysis of novel sulfonylated pyrrolidine-based therapeutic agents.

Core Thermochemical Data

The following table summarizes key thermochemical data for a selection of sulfonylated pyrrolidine derivatives. The data for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is derived from computational studies.[1] The data for the subsequent two compounds are illustrative, plausible values based on structural similarity, intended to demonstrate a comparative data framework. All computational data is based on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory in the gas phase.[1]

| Compound Name | Chemical Structure | Molecular Formula | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Entropy (S°) (J/mol·K) |

| 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | (Structure available in visualization section) | C₁₁H₁₂N₂O₇S | -845.2 | -621.7 | 523.8 |

| 1-(phenylsulfonyl)pyrrolidine (Illustrative Data) | (Structure available in visualization section) | C₁₀H₁₃NO₂S | -152.3 | 25.9 | 435.1 |

| 1-[(4-methylphenyl)sulfonyl]pyrrolidine (Illustrative Data) | (Structure available in visualization section) | C₁₁H₁₅NO₂S | -189.6 | 12.4 | 468.5 |

Experimental and Computational Protocols

A comprehensive understanding of the thermochemical properties of sulfonylated pyrrolidine derivatives relies on both their synthesis and the computational methods used to predict their thermodynamic parameters.

Experimental Protocol: Synthesis of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid[1]

This protocol outlines a representative synthesis of a sulfonylated pyrrolidine derivative.

Materials:

-

4-hydroxyproline

-

4-nitrobenzenesulfonyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Water

-

20% Hydrochloric acid (HCl)

Procedure:

-

Dissolve 5 mmol of 4-hydroxyproline and 5 mmol of sodium carbonate in 15 mL of water with continuous stirring until a clear solution is obtained.

-

Cool the solution to -5 °C in an ice-salt bath.

-

Add 5 mmol of 4-nitrobenzenesulfonyl chloride to the cooled solution in four portions over a period of one hour, maintaining the temperature at -5 °C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for four hours.

-

Acidify the mixture with 20% HCl until a pH of 2 is reached, which will precipitate the product.

-

Filter the resulting white solid, wash it with cold water, and allow it to air dry.

Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

-

Single crystal X-ray diffraction

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Fourier-Transform Infrared (FTIR) spectroscopy

-

Mass Spectrometry (MS)

Computational Protocol: Determination of Thermochemical Data via DFT

This protocol describes the computational workflow for obtaining the thermochemical data presented in this guide.

Software:

-

Gaussian 09 or a similar quantum chemistry software package.

Methodology:

-

Molecular Structure Input: The initial 3D structure of the sulfonylated pyrrolidine derivative is built using a molecular editor and imported into the quantum chemistry software.

-

Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. The calculation is run using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1]

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This step is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

-

Thermochemical Data Extraction: The standard thermodynamic properties, including enthalpy and Gibbs free energy, are extracted from the output file of the frequency calculation. The software calculates these values at a standard temperature and pressure (typically 298.15 K and 1 atm).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔHf°) can be calculated using the atomization method. This involves calculating the total electronic energy of the optimized molecule and the energies of its constituent atoms at the same level of theory. The ΔHf° is then determined by subtracting the sum of the energies of the individual atoms from the molecule's total energy, and then adding the experimental enthalpies of formation of the atoms in their standard states.

Visualizations

The following diagrams provide a visual representation of the chemical structures and the workflow for thermochemical analysis.

Caption: General structure of a sulfonylated pyrrolidine derivative.

Caption: Workflow for computational thermochemistry of sulfonylated pyrrolidines.

References

Methodological & Application

Application Notes and Protocols for Chiral Synthesis of (R)-3-Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the stereoselective synthesis of (R)-3-substituted pyrrolidines, a critical scaffold in medicinal chemistry. The following sections outline key asymmetric synthetic methodologies, including organocatalytic Michael additions, multicomponent reactions, and metal-catalyzed cycloadditions, offering a valuable resource for the development of novel therapeutics.

Organocatalytic Asymmetric Michael Addition

The organocatalytic asymmetric Michael addition is a powerful, metal-free method for the enantioselective formation of carbon-carbon bonds. Pyrrolidine-based catalysts, particularly derivatives of proline, are highly effective in activating carbonyl compounds towards conjugate addition to nitroalkenes, leading to the synthesis of highly functionalized and enantioenriched 3-substituted pyrrolidines.

Data Presentation: Michael Addition of Ketones to Nitroolefins

| Entry | Ketone | Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |

| 1 | Cyclohexanone | trans-β-nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10) | Toluene | 24 | 99 | 95:5 | 99 | [1] |

| 2 | Cyclohexanone | trans-β-(2-chlorophenyl)nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10) | Toluene | 24 | 98 | 96:4 | 99 | [1] |

| 3 | Acetone | trans-β-nitrostyrene | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid (10) | neat | 48 | 95 | >95:5 | 97 | [2] |

| 4 | Cyclopentanone | trans-β-nitrostyrene | Polystyrene-supported pyrrolidine-triazole (6) | Water | 24 | 92 | 94:6 | 98 | [1] |

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is adapted from methodologies described in the literature[1][2].

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (organocatalyst)

-

trans-β-nitrostyrene (Michael acceptor)

-

Cyclohexanone (Michael donor)

-

Toluene (solvent)

-

Hexane and Ethyl acetate (for chromatography)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry reaction vial containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 mmol, 10 mol%).

-

Add trans-β-nitrostyrene (0.5 mmol, 1.0 equivalent) and cyclohexanone (5.0 mmol, 10 equivalents).

-

Add toluene (2 mL) to the vial.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the desired product and evaporate the solvent.

-

Determine the yield of the purified product.

-

Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude product.

-

Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Catalytic Cycle

Caption: Experimental workflow for the organocatalytic Michael addition.

Asymmetric Multicomponent Reactions (MCRs)

Asymmetric multicomponent reactions provide an efficient pathway to construct complex and highly substituted pyrrolidines in a single step, generating multiple stereocenters with high diastereoselectivity. The TiCl₄-catalyzed reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a nucleophile is a notable example.[3][4]

Data Presentation: TiCl₄-Catalyzed Multicomponent Synthesis of Pyrrolidines

| Entry | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | Allyltrimethylsilane | >99:1 | 85 | [3] |

| 2 | Allyltributylstannane | >99:1 | 82 | [3] |

| 3 | Triethylsilane | 90:10 | 75 | [3] |

| 4 | Tributyltinhydride | 92:8 | 78 | [3] |

Experimental Protocol: TiCl₄-Catalyzed Asymmetric Multicomponent Reaction

This protocol is based on the procedure described by Ghosh et al.[3].

Materials:

-

Optically active (S)-2-phenyl-2,3-dihydrofuran

-

Ethyl N-tosylformimidate

-

Allyltrimethylsilane

-

Titanium tetrachloride (TiCl₄, 1M solution in CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

-

To a flame-dried, three-necked flask under an argon atmosphere, add a solution of (S)-2-phenyl-2,3-dihydrofuran (1.2 equiv) and ethyl N-tosylformimidate (1.0 equiv) in anhydrous CH₂Cl₂.

-

Cool the mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour.

-

Add allyltrimethylsilane (3.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the product and determine the yield and diastereomeric ratio.

Logical Relationship of the Multicomponent Reaction

Caption: Logical flow of the asymmetric multicomponent reaction.

Gold-Catalyzed Enantioselective Cycloaddition

Gold(I) catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of pyrrolidine synthesis, phosphoramidite gold(I) complexes catalyze the diastereo- and enantioselective cycloaddition of allenenes, leading to the formation of 3,4-disubstituted pyrrolidines with the construction of three contiguous stereocenters.[5][6]

Data Presentation: Gold(I)-Catalyzed Cycloaddition of Allenenes

| Entry | Allenene Substrate | Nucleophile | Ligand | Yield (%) | ee (%) | Reference |

| 1 | N-(But-2-en-1-yl)-N-(penta-3,4-dien-1-yl)tosylamide | Methanol | (S,S,S)-L1 | 85 | 92 | [5] |

| 2 | N-(But-2-en-1-yl)-N-(hexa-4,5-dien-1-yl)tosylamide | Ethanol | (S,S,S)-L1 | 82 | 90 | [5] |

| 3 | N-(But-2-en-1-yl)-N-(penta-3,4-dien-1-yl)tosylamide | Water | (S,S,S)-L1 | 78 | 88 | [5] |

| (S,S,S)-L1 refers to a specific chiral phosphoramidite ligand described in the reference. |

Experimental Protocol: Gold(I)-Catalyzed Enantioselective Cycloaddition

This is a generalized protocol based on the work of Toste and coworkers[5].

Materials:

-

[Au(I)Cl(L*)]/AgSbF₆ (chiral gold catalyst precursor)

-

Allene-ene substrate

-

Nucleophile (e.g., Methanol)

-

Solvent (e.g., Nitromethane)

Procedure:

-

In a glovebox, prepare the active gold catalyst by stirring a mixture of the gold(I) chloride phosphoramidite complex (e.g., [AuCl((S,S,S)-L1)]) (5 mol%) and AgSbF₆ (5 mol%) in the reaction solvent for 5 minutes.

-

Filter the resulting mixture through a syringe filter to remove the AgCl precipitate.

-

In a separate vial, dissolve the allene-ene substrate (1.0 equiv) in the reaction solvent.

-

Add the nucleophile (e.g., methanol, 10 equiv) to the substrate solution.

-

Add the prepared catalyst solution to the substrate mixture.

-

Stir the reaction at the optimized temperature (e.g., room temperature) for the specified time.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture and purify by silica gel chromatography.

-

Determine the yield, diastereoselectivity, and enantioselectivity of the product.

Signaling Pathway for Gold-Catalyzed Cycloaddition

Caption: Proposed mechanism for the gold-catalyzed cycloaddition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for (R)-3-(Methylsulfonyl)pyrrolidine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals